Cas no 2718-25-4 ((+)-Rheadine)
(+)-Rheadine structure
Product Name:(+)-Rheadine
CAS No:2718-25-4
MF:C21H21NO6
MW:383.39454627037
CID:258345
PubChem ID:197775
Update Time:2025-04-19
(+)-Rheadine Chemical and Physical Properties
Names and Identifiers
-
- rhoeadine
- 3:10,11-bis(methylenebis(oxy))-8-methoxy-16-methyl-(8-beta)-rheada
- 8-beta-methoxy-16-methyl-2,3:10,11-bis(methylenebis(oxy))rheadan
- rheadine
- rhoeadin
- 8β-Methoxy-16-methyl-2,3:10,11-bis[methylenebis(oxy)]rheadan
- Brn 0098745
- Rheadan, 8-methoxy-16-methyl-2,3:10,11-bis(methylenebis(oxy))-, (8-beta)-
- (+)-Rheadine
- RHOEADINE(RG)
- 4-27-00-06897 (Beilstein Handbook Reference)
- (1R, 14R, 24S)-24-methoxy-13-methyl-5, 7, 19, 21, 25-pentaoxa-13-azahexacyclo[12.11.0.02, 10.04, 8.015, 23.018, 22]pentacosa-2, 4(8), 9, 15(23), 16, 18(22)-hexaene
- UNII-9Q9C65WH3B
- DTXSID10181652
- 9Q9C65WH3B
- AKOS040762281
- RHEADINE [MI]
- 2718-25-4
- (1R,14R,24S)-24-methoxy-13-methyl-5,7,19,21,25-pentaoxa-13-azahexacyclo[12.11.0.02,10.04,8.015,23.018,22]pentacosa-2,4(8),9,15(23),16,18(22)-hexaene
- SCHEMBL673349
- HY-N9123
- NS00094621
- (1,3)DIOXOLO(4,5-H)-1,3-DIOXOLO(7,8)(2)BENZOPYRANO(3,4-A)(3)BENZAZEPINE, 5B,6,7,8,13B,15-HEXAHYDRO-15-METHOXY-6-METHYL-, (5BR,13BR,15S)-
- CS-0158798
- Q203455
- (+)-Rhoeadine
- C09619
- CHEBI:8836
- 1-Isorheadine
- Isorhoeadine
-
- Inchi: 1S/C21H21NO6/c1-22-6-5-11-7-15-16(26-9-25-15)8-13(11)19-18(22)12-3-4-14-20(27-10-24-14)17(12)21(23-2)28-19/h3-4,7-8,18-19,21H,5-6,9-10H2,1-2H3/t18-,19-,21+/m1/s1
- InChI Key: XRBIHOLQAKITPP-SBHAEUEKSA-N
- SMILES: O1[C@@H](C2C3=C(C=CC=2[C@@H]2[C@H]1C1C=C4C(=CC=1CCN2C)OCO4)OCO3)OC
Computed Properties
- Exact Mass: 383.13700
- Monoisotopic Mass: 383.13688739g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 28
- Rotatable Bond Count: 1
- Complexity: 591
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 58.6Ų
Experimental Properties
- Density: 1.3202 (rough estimate)
- Melting Point: 222°C
- Boiling Point: 510.32°C (rough estimate)
- Refractive Index: 1.5614 (estimate)
- PSA: 58.62000
- LogP: 3.02740
- Specific Rotation: D23 +235° (c = 1.01 in chloroform); D22 +174° (c = 0.69 in pyridine)
(+)-Rheadine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4910-1 mg |
Rhoeadine |
2718-25-4 | 1mg |
¥2665.00 | 2022-04-26 | ||
| TRC | R317500-10mg |
(+)-Rheadine |
2718-25-4 | 10mg |
$ 5126.00 | 2023-04-16 | ||
| TRC | R317500-25mg |
(+)-Rheadine |
2718-25-4 | 25mg |
$ 6148.00 | 2023-04-16 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R91010-10mg |
Rhoeadine |
2718-25-4 | 10mg |
¥3228.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN4910-1 ml * 10 mm |
Rhoeadine |
2718-25-4 | 1 ml * 10 mm |
¥ 2190 | 2024-07-19 | ||
| TargetMol Chemicals | TN4910-10 mg |
Rhoeadine |
2718-25-4 | 98% | 10mg |
¥ 3,130 | 2023-07-10 | |
| TargetMol Chemicals | TN4910-1 mL * 10 mM (in DMSO) |
Rhoeadine |
2718-25-4 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2190 | 2023-09-15 | |
| TRC | R317500-50mg |
(+)-Rheadine |
2718-25-4 | 50mg |
$ 11200.00 | 2023-09-06 | ||
| TargetMol Chemicals | TN4910-10mg |
Rhoeadine |
2718-25-4 | 10mg |
¥ 3130 | 2024-07-19 |
(+)-Rheadine Related Literature
-
Hiroshi Irie,Shohei Tani,Hiroyuki Yamane J. Chem. Soc. D 1970 1713
-
2. Photochemical approach to the rhoeadine alkaloid skeleton: synthesis of (±)-cis-alpinigenineSundaresan Prabhakar,Ana M. Lobo,Ilda M. C. Oliveira J. Chem. Soc. Chem. Commun. 1977 419
-
M. Shamma,J. A. Weiss,S. Pfeifer,H. D?hnert Chem. Commun. (London) 1968 212
-
4. Total synthesis of the alkaloids rhoeadine and alpinigenineHiroshi Irie,Shohei Tani,Hiroyuki Yamane J. Chem. Soc. Perkin Trans. 1 1972 2986
-
5. Total synthesis of the alkaloids (±)-alpinigenine and (±)-cis-alpinigenineSundaresan Prabhakar,Ana M. Lobo,M. Regina Tavares,Ilda M. C. Oliveira J. Chem. Soc. Perkin Trans. 1 1981 1273
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